N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperidine sulfonyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via electrophilic substitution reactions. The final steps involve the sulfonylation of the piperidine ring and the coupling of the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester used in organic synthesis.
γ-Secretase Inhibitor XXI, Compound E: A potent inhibitor used in biochemical research.
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific and industrial applications.
Properties
CAS No. |
5808-02-6 |
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Molecular Formula |
C21H20ClN3O3S2 |
Molecular Weight |
462.0 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H20ClN3O3S2/c22-17-8-4-15(5-9-17)19-14-29-21(23-19)24-20(26)16-6-10-18(11-7-16)30(27,28)25-12-2-1-3-13-25/h4-11,14H,1-3,12-13H2,(H,23,24,26) |
InChI Key |
STPQFGFUNQJHAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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